molecular formula C8H4N2O8 B1628825 4,5-Dinitrophthalic acid CAS No. 90348-28-0

4,5-Dinitrophthalic acid

Cat. No.: B1628825
CAS No.: 90348-28-0
M. Wt: 256.13 g/mol
InChI Key: MJJVUJBKOFXFJW-UHFFFAOYSA-N
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Description

4,5-Dinitrophthalic acid is an organic compound with the molecular formula C8H4N2O8. It is a derivative of phthalic acid, where two nitro groups are substituted at the 4 and 5 positions of the benzene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dinitrophthalic acid can be synthesized through the nitration of phthalic acid. The process involves the reaction of phthalic acid with a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4 and 5 positions.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired quality for further applications.

Chemical Reactions Analysis

Types of Reactions

4,5-Dinitrophthalic acid undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

    Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.

    Nucleophiles: Ammonia, amines, or other nucleophilic reagents for substitution reactions.

    Alcohols and Acid Catalysts: Methanol, ethanol, and sulfuric acid for esterification reactions.

Major Products

    4,5-Diaminophthalic acid: Formed by the reduction of the nitro groups.

    Substituted Phthalic Acids: Formed by nucleophilic substitution reactions.

    Phthalate Esters: Formed by esterification of the carboxylic acid groups.

Scientific Research Applications

4,5-Dinitrophthalic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dinitrophthalic acid involves its ability to undergo various chemical transformations due to the presence of nitro and carboxylic acid groups. These functional groups can participate in redox reactions, nucleophilic substitutions, and esterification, making the compound versatile for different applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dinitrophthalic acid
  • 3,5-Dinitrophthalic acid
  • 4-Nitrophthalic acid
  • 5-Nitrophthalic acid

Uniqueness

4,5-Dinitrophthalic acid is unique due to the specific positioning of the nitro groups, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical properties and applications compared to other dinitrophthalic acids.

Properties

IUPAC Name

4,5-dinitrophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O8/c11-7(12)3-1-5(9(15)16)6(10(17)18)2-4(3)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJVUJBKOFXFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604069
Record name 4,5-Dinitrobenzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90348-28-0
Record name 4,5-Dinitrobenzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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